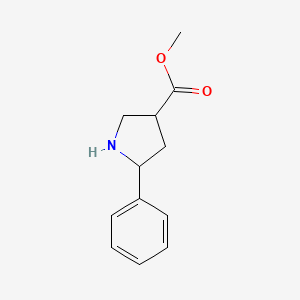

Methyl 5-phenyl-pyrrolidine-3-carboxylate

Description

Contextual Significance of Pyrrolidine (B122466) Carboxylates in Synthetic Chemistry

Pyrrolidine carboxylates are a pivotal subclass of pyrrolidine derivatives, primarily because the carboxylate group serves as a versatile chemical handle for further molecular elaboration. This functional group can be readily converted into other functionalities such as amides, alcohols, or other esters, enabling the synthesis of complex molecular architectures. The pyrrolidine scaffold itself is prized for its three-dimensional structure, which allows for a greater exploration of chemical space compared to flat, aromatic systems. researchgate.net

This structural class is integral to the synthesis of numerous biologically active compounds. nih.govfrontiersin.org For instance, the core structure is found in angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension. nih.gov Furthermore, many pyrrolidine alkaloids, which exhibit a wide range of biological activities including antiviral and antileukemia properties, contain or are synthesized from pyrrolidine carboxylate precursors. nih.gov Their role extends to being key intermediates in the creation of novel therapeutic agents targeting conditions like diabetes and microbial infections. frontiersin.orgresearchgate.net The inherent chirality and conformational constraints of the pyrrolidine ring make these derivatives highly valuable in the design of molecules that require precise spatial arrangements for biological recognition. researchgate.netnih.gov

Historical Development of Pyrrolidine Ring System Synthesis Relevant to Methyl 5-phenyl-pyrrolidine-3-carboxylate

The construction of the pyrrolidine ring has been a long-standing objective in organic synthesis, with a variety of methods developed over the years. These methods can be broadly categorized into those that start with a pre-existing ring and functionalize it, and those that construct the ring from acyclic precursors. nih.govmdpi.com

Historically, syntheses often relied on the functionalization of readily available chiral pool starting materials like L-proline and 4-hydroxyproline. nih.govmdpi.comacs.org However, for creating substitution patterns not easily derived from these natural amino acids, such as the 3,5-disubstitution of Methyl 5-phenyl-pyrrolidine-3-carboxylate, ring-forming strategies are essential.

Key developments in this area include:

1,3-Dipolar Cycloaddition: This is one of the most powerful methods for synthesizing pyrrolidines. mappingignorance.org The reaction between an azomethine ylide and an alkene (a dipolarophile) can construct the pyrrolidine ring in a single, highly stereoselective step, with the potential to create multiple new stereocenters. mappingignorance.org The synthesis of a 3,5-disubstituted pyrrolidine could be envisioned through the reaction of an appropriate azomethine ylide with an α,β-unsaturated ester like methyl crotonate.

Intramolecular Cyclization: Numerous strategies involve the cyclization of linear precursors. These include intramolecular Michael additions, reductive aminations, and C-H amination reactions, where a nitrogen atom attacks an electrophilic carbon center within the same molecule to form the five-membered ring. nih.govorganic-chemistry.org For example, copper-catalyzed intramolecular C-H amination has been shown to be an effective method for producing pyrrolidines. organic-chemistry.org

Radical Cyclization: Methods involving the cyclization of nitrogen-centered or carbon-centered radicals have also been developed to form the pyrrolidine system. acs.org

Ring Contraction/Expansion: More recent innovative strategies involve skeletal editing, such as the photo-promoted ring contraction of pyridines to afford functionalized pyrrolidines. researchgate.netosaka-u.ac.jp Another approach is the iodide-mediated ring expansion of methylenecyclopropyl amides to yield highly functionalized pyrrolidines. nih.gov

These diverse synthetic strategies provide chemists with a toolbox to access a wide range of substituted pyrrolidines, with ongoing research focused on improving stereocontrol and functional group tolerance.

Structural Features and Stereochemical Considerations for Research Focus

The structure of Methyl 5-phenyl-pyrrolidine-3-carboxylate is notable for several key features that make it an interesting target for chemical research.

Stereochemistry: The molecule possesses two stereogenic centers at positions C3 and C5. This gives rise to four possible stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). These pairs of enantiomers can exist as either cis or trans diastereomers, depending on the relative orientation of the phenyl and methyl carboxylate groups. Controlling this relative and absolute stereochemistry is a primary goal in synthetic efforts, as different stereoisomers of a molecule can have drastically different biological activities. mappingignorance.orgnih.gov Diastereoselective synthesis, for example through copper-promoted aminooxygenation, can favor the formation of either cis or trans products. nih.gov

Conformation: The five-membered pyrrolidine ring is not planar and adopts puckered "envelope" or "twist" conformations to minimize steric and torsional strain. researchgate.netbeilstein-journals.org The substituents on the ring will preferentially occupy pseudo-equatorial positions to reduce steric hindrance. The specific conformation is also influenced by stereoelectronic effects, such as the gauche and anomeric effects, particularly when electronegative atoms like fluorine are present. beilstein-journals.org The interplay of these conformational factors is crucial for how the molecule presents its functional groups and interacts with biological targets like enzymes or receptors.

Functional Groups: The phenyl group at C5 provides a site for aromatic interactions (e.g., π-π stacking) and can be further functionalized. The methyl carboxylate at C3 is a key site for derivatization, allowing for the extension of the molecular scaffold to build more complex structures. rsc.org

The combination of these features—two stereocenters, conformational flexibility, and versatile functional groups—makes the stereocontrolled synthesis of specific isomers of Methyl 5-phenyl-pyrrolidine-3-carboxylate a challenging and relevant research problem in modern organic chemistry.

Overview of Research Trajectories for Similar Pyrrolidine Derivatives

While Methyl 5-phenyl-pyrrolidine-3-carboxylate itself is not the subject of a large body of published research, its structural cousins—substituted pyrrolidines—are at the forefront of numerous research fields. The study of these related compounds provides a clear indication of the potential research trajectories for the title compound. Key areas of investigation include medicinal chemistry, organocatalysis, and materials science.

| Research Area | Application of Pyrrolidine Derivatives | Example Compound Class | Reference(s) |

| Medicinal Chemistry | Antidiabetic Agents: Inhibition of dipeptidyl peptidase-4 (DPP-IV). | Cyanopyrrolidines, Fluoropyrrolidines | frontiersin.orgresearchgate.net |

| Anticancer Agents: Inhibition of myeloid cell leukemia-1 (Mcl-1). | Various substituted pyrrolidines | nih.gov | |

| Antimicrobial/Antiviral: Used as scaffolds for antibacterial and antiviral drugs. | Pyrrolidine-thiazole derivatives, Pyrrolizidines | frontiersin.org | |

| Anti-inflammatory: Inhibition of COX-1/COX-2 enzymes. | N-acetylphenyl-pyrrolidine derivatives | nih.gov | |

| Catalysis | Organocatalysis: Used as chiral catalysts in asymmetric reactions. | C2-symmetrical 2,5-disubstituted pyrrolidines | acs.org |

| Ligands in Metal Catalysis: Serve as chiral ligands for transition metals to induce enantioselectivity. | C2-symmetrical pyrrolidines | acs.org | |

| Natural Product Synthesis | Synthetic Intermediates: Used as key building blocks for the total synthesis of complex natural alkaloids. | Disubstituted pyrrolidines | nih.govacs.orgacs.org |

The research into these varied applications demonstrates the versatility of the pyrrolidine scaffold. Derivatives are designed and synthesized to act as enzyme inhibitors, chiral catalysts, and complex synthetic intermediates. frontiersin.orgnih.gov Molecular modeling, including 3D-QSAR and docking studies, is frequently employed to understand structure-activity relationships and design more potent derivatives. nih.gov The knowledge gained from these studies on analogous compounds forms a strong foundation for exploring the potential of Methyl 5-phenyl-pyrrolidine-3-carboxylate and its derivatives in similar roles.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-7-11(13-8-10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANZXFOPODODBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(NC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601214832 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 5-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601214832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086393-06-7 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 5-phenyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 5-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601214832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of the Pyrrolidine Core

Functional Group Interconversions and Modifications of the Ester Moiety

The methyl ester at the C-3 position of the pyrrolidine (B122466) ring is a versatile handle for a variety of functional group interconversions. The most fundamental of these transformations is its hydrolysis to the corresponding carboxylic acid.

One prominent example involves the saponification of methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylates, which are structurally related to the title compound. nih.govresearchgate.net This hydrolysis is typically achieved under basic conditions, for instance, using sodium hydroxide, to yield the corresponding pyrimidine-5-carboxylic acids. researchgate.net This conversion from ester to carboxylic acid is a critical step that opens the door to further derivatization, most notably the formation of amides.

Following hydrolysis, the resulting carboxylic acid can be coupled with a wide array of amines to produce a library of carboxamides. This amidation is often facilitated by standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride. In a parallel solution-phase synthesis, 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids were successfully amidated with a series of aliphatic amines, demonstrating the robustness of this synthetic route. nih.govresearchgate.net

| Starting Material | Reagent | Product | Reference |

| Methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate | 1. NaOH (aq) 2. Various Aliphatic Amines | 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides | nih.gov, researchgate.net |

| Methyl Ester of Proline Derivatives | Lithium aluminum hydride (LiAlH₄) | Prolinol Derivatives (Primary Alcohol) | nih.gov |

Another key interconversion is the reduction of the ester moiety. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce the ester group in proline derivatives—a closely related structural class—to a primary alcohol (a prolinol). nih.gov This transformation provides a different set of functionalized pyrrolidines for further chemical exploration.

Stereospecific and Stereoselective Functionalization at Ring Positions

The stereochemistry of the pyrrolidine ring is a defining feature that significantly influences the biological activity of its derivatives. Consequently, methods for stereospecific and stereoselective functionalization are of paramount importance. Much of the stereocontrol is established during the synthesis of the pyrrolidine core itself. nih.gov

Organocatalytic asymmetric Michael addition reactions have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgnih.gov These methods utilize chiral catalysts to control the formation of stereocenters during the ring-forming step, yielding products with high enantiomeric excess (e.g., 97% ee for 5-methylpyrrolidine-3-carboxylic acid). rsc.orgnih.gov

Once the chiral pyrrolidine scaffold is formed, subsequent functionalization can proceed stereospecifically. For instance, reactions on existing stereocenters often proceed with retention or inversion of configuration depending on the mechanism. Research into the stereoselective alkylation of related, strained pyrrolidine-lactam ring systems has shown that the existing ring conformation can direct incoming substituents to a specific face of the molecule, allowing for controlled installation of additional stereocenters. researchgate.net The introduction of substituents at the C-4 position of the pyrrolidine ring is known to affect the ring's puckering, which can, in turn, influence the molecule's interaction with biological targets. nih.gov

Substitution Reactions on the Phenyl Substituent and Pyrrolidine Nitrogen

The pyrrolidine nitrogen and the C-5 phenyl group represent key sites for introducing structural diversity. The secondary amine of the pyrrolidine ring is nucleophilic and readily undergoes a variety of substitution reactions. nih.gov

N-Substitution: Alkylation and acylation of the pyrrolidine nitrogen are common modifications. In studies on related thieno[3,2-b]pyrrole-5-carboxylates, the nitrogen was successfully alkylated with reagents such as methyl iodide, allyl bromide, and benzyl (B1604629) bromide in the presence of a base like sodium hydride. researchgate.net Similarly, N-acylation can be achieved with reagents like acetic anhydride. researchgate.net More complex heterocyclic moieties can also be installed on the nitrogen. For example, a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized, demonstrating the feasibility of N-heteroarylation. nih.gov The basicity of the pyrrolidine nitrogen is a key factor in these reactions and can be influenced by the substituents already present on the ring. nih.gov

| Reaction Type | Reagent(s) | N-Substituent | Reference |

| N-Alkylation | Methyl Iodide | Methyl | researchgate.net, researchgate.net |

| N-Alkylation | Benzyl Chloride / Benzyl Bromide | Benzyl | researchgate.net, researchgate.net |

| N-Alkylation | Allyl Bromide | Allyl | researchgate.net |

| N-Acylation | Acetic Anhydride | Acetyl | researchgate.net |

| N-Heteroarylation | (via cyclization) | Thiazol-2-yl | nih.gov |

Substitution on the Phenyl Ring: The derivatization of the phenyl substituent at the C-5 position is less commonly explored in the context of subsequent modification. The synthesis often starts with an already substituted phenyl precursor. However, the phenyl ring is, in principle, susceptible to electrophilic aromatic substitution reactions. The conditions for such reactions would need to be carefully selected to avoid competing reactions at the electron-rich pyrrolidine ring or with the ester functionality.

Oxidation and Reduction Reactions Affecting the Pyrrolidine Framework

The pyrrolidine framework can be modified through oxidation and reduction reactions, altering the ring's structure and properties.

Oxidation: A significant oxidation reaction is the conversion of the pyrrolidine ring to a pyrrolidinone (a γ-lactam). This is particularly common at the C-5 position, adjacent to the nitrogen atom. For example, a key intermediate in the synthesis of certain pyrimidine (B1678525) derivatives is a 5-oxo-1-phenylpyrrolidin-3-yl moiety, which is a lactam formed by the oxidation of the corresponding pyrrolidine. nih.govresearchgate.net More extensive oxidation can lead to the formation of dioxo-pyrrolidines, as seen in the synthesis of ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate analogues. researchgate.net

Reduction: Reduction reactions can also be applied to the pyrrolidine system. The most common reduction involves the ester group, as discussed in section 3.1. nih.gov Additionally, pyrrolidinones, formed via oxidation, can be reduced back to pyrrolidines. acs.org This two-step sequence of oxidation followed by reduction can be a strategic pathway to introduce or alter stereochemistry within the ring that might not be accessible through direct functionalization.

Investigations into Side Reactions and Byproduct Formation During Synthesis

The synthesis of a multifunctional molecule like Methyl 5-phenyl-pyrrolidine-3-carboxylate can be accompanied by the formation of side products, which can affect yield and purity.

In syntheses that rely on 1,3-dipolar cycloadditions to construct the pyrrolidine ring, a primary concern is the formation of regioisomers. orgsyn.org While some methods demonstrate high selectivity, the potential for isomeric byproducts often exists. nih.govorgsyn.org

Multi-step syntheses introduce the possibility of side reactions at each stage. For instance, during the hydrolysis of the ester, incomplete reaction can leave unreacted starting material in the product mixture. researchgate.net In subsequent amidation reactions, impurities can arise from the coupling agents or from side reactions of the activated carboxylic acid.

During the formation of related heterocyclic systems, elimination of the pyrrolidine moiety itself has been observed as a side reaction. For example, in certain cycloaddition reactions where a pyrrolidine-derived enamine is used as a reactant, the pyrrolidine group is lost during the aromatization step to form the final product. orgsyn.org This highlights the potential for the pyrrolidine ring to act as a leaving group under specific reaction conditions. In syntheses involving condensation steps, such as the Knorr reaction for related pyrrole (B145914) systems, the formation of undesired byproducts is a known challenge that requires careful control of reaction conditions. researchgate.net

Spectroscopic and Advanced Analytical Methodologies in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of Methyl 5-phenyl-pyrrolidine-3-carboxylate would provide crucial information about the number of different types of protons and their neighboring environments. The protons of the phenyl group would typically appear as a complex multiplet in the aromatic region (δ 7.2-7.5 ppm). The methyl protons of the ester group would be expected to show a singlet at approximately δ 3.7 ppm. The protons on the pyrrolidine (B122466) ring would exhibit more complex splitting patterns and chemical shifts depending on their position and stereochemistry.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of chemically distinct carbon atoms. Key signals would include the carbonyl carbon of the ester group (around δ 170-175 ppm), the carbons of the phenyl ring (in the δ 125-145 ppm range), the methoxy (B1213986) carbon of the ester (around δ 52 ppm), and the carbons of the pyrrolidine ring at various upfield shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 5-phenyl-pyrrolidine-3-carboxylate *

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.20-7.50 | m |

| H-5 (pyrrolidine) | 4.20-4.50 | t or dd |

| O-CH₃ (ester) | ~3.70 | s |

| H-3 (pyrrolidine) | 3.00-3.30 | m |

| H-2, H-4 (pyrrolidine) | 2.00-2.80 | m |

| N-H | 1.80-2.50 | br s |

Note: These are predicted values and may vary based on solvent and stereochemistry.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 5-phenyl-pyrrolidine-3-carboxylate *

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 172.0-175.0 |

| Phenyl C (quaternary) | 140.0-145.0 |

| Phenyl CH | 125.0-129.0 |

| C-5 (pyrrolidine) | 60.0-65.0 |

| O-CH₃ (ester) | ~52.0 |

| C-3 (pyrrolidine) | 40.0-45.0 |

| C-2, C-4 (pyrrolidine) | 30.0-40.0 |

Note: These are predicted values and may vary based on solvent and stereochemistry.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the proton network within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the pyrrolidine ring carbons.

The choice of solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the N-H proton. In a hydrogen-bond accepting solvent like DMSO-d₆, the N-H proton signal would be expected to shift downfield and be more clearly observable compared to a non-polar solvent like CDCl₃. These solvent-induced shifts can be used to identify and confirm the presence of labile protons.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For Methyl 5-phenyl-pyrrolidine-3-carboxylate, the IR spectrum would be expected to show several characteristic absorption bands.

Table 3: Expected IR Absorption Bands for Methyl 5-phenyl-pyrrolidine-3-carboxylate *

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Ester) | ~1735 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-N Stretch | 1000-1250 | Medium |

| C-O Stretch (Ester) | 1100-1300 | Strong |

Note: These are predicted values.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of Methyl 5-phenyl-pyrrolidine-3-carboxylate would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would offer further structural clues, with common fragments likely arising from the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the pyrrolidine ring.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that measures the mass-to-charge ratio to four or more decimal places. This precision allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. For Methyl 5-phenyl-pyrrolidine-3-carboxylate (C₁₂H₁₅NO₂), HRMS would confirm this elemental composition, providing definitive proof of the molecular formula.

MS/MS for Structural Confirmation in Complex Mixtures

Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the structure of a target compound within a complex matrix, such as a reaction mixture or a biological sample. The technique involves the selection of a specific parent ion (in this case, the molecular ion of Methyl 5-phenyl-pyrrolidine-3-carboxylate), subjecting it to fragmentation, and analyzing the resulting daughter ions. The fragmentation pattern serves as a structural fingerprint, allowing for high-confidence identification.

In the analysis of related pyrrolidinophenone structures, metabolic studies have demonstrated that fragmentation typically occurs at specific bonds, driven by the charge localization and relative bond strengths within the molecule. mdma.ch For Methyl 5-phenyl-pyrrolidine-3-carboxylate, the primary fragmentation pathways would be expected to involve:

Cleavage of the ester group.

Fission of the pyrrolidine ring.

Loss of substituents from the phenyl ring.

This method is particularly powerful for distinguishing the parent compound from structurally similar analogues, such as metabolites or degradation products. For instance, studies on α-pyrrolidinopropiophenone (PPP) have shown that common metabolic transformations include hydroxylation of the pyrrolidine ring, which is then often dehydrogenated to form a lactam metabolite. mdma.chresearchgate.net An MS/MS analysis can easily differentiate between the parent drug and such metabolites by the mass shift corresponding to the specific chemical modification. The detection of a unique and unequivocal metabolite or fragment can serve as definitive proof of the presence of the parent compound in a sample. mdma.ch

Table 1: Predicted MS/MS Fragmentation of Methyl 5-phenyl-pyrrolidine-3-carboxylate

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Fragment |

| [M+H]⁺ | [M+H - CH₃OH]⁺ | 32 | Loss of methanol (B129727) from the carboxylate ester |

| [M+H]⁺ | [M+H - COOCH₃]⁺ | 59 | Loss of the carbomethoxy group |

| [M+H]⁺ | [C₆H₅CH=NH₂]⁺ | - | Fragment containing the phenyl and nitrogen moiety |

| [M+H]⁺ | [C₆H₅]⁺ | 77 | Phenyl cation |

This table is based on predictable fragmentation patterns for similar chemical structures.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While spectroscopic methods provide information about connectivity, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. This technique is the gold standard for establishing the absolute configuration of chiral centers, which is critical for molecules like Methyl 5-phenyl-pyrrolidine-3-carboxylate that possess stereoisomers.

Although a specific crystal structure for Methyl 5-phenyl-pyrrolidine-3-carboxylate is not publicly available, the methodology provides unparalleled insight. The analysis of a single crystal of the compound would yield precise data on:

Bond Lengths and Angles: Confirming the geometric parameters of the pyrrolidine ring and its substituents.

Conformation: Revealing the puckering of the five-membered pyrrolidine ring and the spatial orientation of the phenyl and carboxylate groups.

Absolute Stereochemistry: Unambiguously assigning the (R) or (S) configuration at each chiral carbon, which is not possible with most other techniques without a known chiral reference.

Intermolecular Interactions: Identifying non-covalent interactions, such as hydrogen bonds or C-H···π interactions, that stabilize the crystal lattice. researchgate.net

For example, in the crystallographic study of a different heterocyclic compound, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, the analysis provided precise unit cell dimensions (a, b, c, β), the crystal system (monoclinic), and the space group (C2/c). researchgate.net It also detailed the dihedral angles between the ring systems and described the hydrogen bonding network responsible for stabilizing the crystal structure. researchgate.net A similar level of detailed structural information would be expected from a crystallographic analysis of Methyl 5-phenyl-pyrrolidine-3-carboxylate.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for verifying the purity of a synthesized chemical and for separating it from starting materials, byproducts, and isomers. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess the purity of chemical standards, which is often reported as a percentage value (e.g., 97%). fluorochem.co.uk

A significant challenge in synthetic chemistry is the separation of isomers, particularly positional isomers, which often have nearly identical physical properties and mass spectra. uva.nlresearchgate.net Chromatographic techniques excel in this area by exploiting subtle differences in the partitioning behavior of isomers between a stationary phase and a mobile phase. In some cases, chemical derivatization can be employed to enhance the differences between isomers, leading to improved chromatographic resolution and allowing for their individual identification and quantification. uva.nl

Chiral HPLC for Enantiomeric Excess Determination

For chiral molecules, enantiomers (non-superimposable mirror images) cannot be separated by standard chromatographic techniques. Chiral HPLC is the premier analytical method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. This is crucial as different enantiomers of a compound can have vastly different biological activities.

Two primary strategies are used in chiral HPLC:

Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). CSPs are packed with a chiral material that interacts diastereomerically with the enantiomers of the analyte, causing one to be retained longer than the other. For pyrrolidine-based compounds, CSPs derived from macrocyclic glycopeptides like teicoplanin and vancomycin (B549263) are often effective. azypusa.com

Indirect Separation: This approach involves pre-column derivatization of the enantiomeric mixture with a pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be readily separated on a standard, non-chiral stationary phase, such as an octadecylsilane (B103800) (ODS) or C18 column. nih.gov A study demonstrated the use of (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a CDA to separate amine enantiomers, which were then detected with high sensitivity using LC-MS/MS. nih.gov This indirect approach is particularly powerful as it combines the separatory power of chromatography with the sensitive and specific detection of mass spectrometry.

Table 2: Comparison of Chiral HPLC Methodologies

| Method | Principle | Stationary Phase | Mobile Phase | Advantages |

| Direct Separation | Diastereomeric interaction with a chiral surface. | Chiral (e.g., polysaccharide-based, macrocyclic glycopeptide-based). | Normal or Reversed-Phase. | No sample derivatization needed; analyte is recovered unchanged. |

| Indirect Separation | Conversion of enantiomers to diastereomers before injection. | Achiral (e.g., C18/ODS). | Typically Reversed-Phase. | Can use standard columns; may offer higher resolution and sensitivity with MS detection. nih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and molecular geometry of pyrrolidine (B122466) derivatives. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are frequently employed to optimize the molecular geometry and predict various electronic properties. researchgate.netnih.govresearchgate.net

The electronic structure analysis involves the examination of molecular orbitals, electron density distribution, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which is crucial for predicting sites of chemical reactivity. researchgate.netnih.gov

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N | 1.45 - 1.47 Å |

| C-C (ring) | 1.53 - 1.55 Å | |

| C=O | 1.20 - 1.22 Å | |

| Bond Angle | C-N-C | 108 - 112° |

| N-C-C | 102 - 105° | |

| Dihedral Angle | C-N-C-C | Varies with conformation |

Conformational Analysis and Energy Landscapes of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and adopts various puckered conformations to relieve ring strain. nih.gov These conformations are typically described as "envelope" (or "twist") forms, where one or two atoms deviate from the plane formed by the other atoms. The specific puckering of the pyrrolidine ring in methyl 5-phenyl-pyrrolidine-3-carboxylate is influenced by the stereochemistry and steric bulk of its substituents—the phenyl group at C5 and the methyl carboxylate group at C3. nih.gov

Computational conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically rotating key dihedral angles. This process identifies the low-energy conformers and the energy barriers between them. For substituted pyrrolidines, the energy difference between various conformers can be small, leading to a dynamic equilibrium in solution. nih.gov The choice of substituents and their stereoelectronic effects can favor specific conformations, such as Cγ-exo or Cγ-endo envelope conformers. nih.gov In related polysubstituted pyrrolidine systems, twisted conformations have been identified as stable forms. researchgate.net

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations are powerful tools for predicting the reactivity of molecules. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. researchgate.netscispace.com

A low HOMO-LUMO gap generally indicates high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net Other reactivity indices, such as electronegativity, chemical hardness, and the electrophilicity index, can also be calculated from the HOMO and LUMO energies to provide a more quantitative measure of reactivity. researchgate.net

Table 2: Illustrative Quantum Chemical Descriptors (Note: These values are for illustrative purposes and represent typical ranges for similar organic molecules, as specific data for the title compound was not found.)

| Descriptor | Formula | Typical Value Range (eV) |

| HOMO Energy | E_HOMO | -6.0 to -7.5 |

| LUMO Energy | E_LUMO | -1.0 to -2.5 |

| HOMO-LUMO Gap | E_LUMO - E_HOMO | 4.0 to 6.0 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.5 to 5.0 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.0 to 3.0 |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a valuable asset for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation energies, providing a detailed, step-by-step picture of how a reaction proceeds. nih.gov

For reactions involving the formation or modification of the pyrrolidine ring in structures like methyl 5-phenyl-pyrrolidine-3-carboxylate, computational studies can help to understand the regioselectivity and stereoselectivity observed experimentally. For instance, DFT calculations have been used to propose mechanisms for the synthesis of substituted pyrrolidine-2,3-diones, showing that kinetic selectivity is often more significant than thermodynamic selectivity. nih.gov Such studies can clarify the role of catalysts, solvents, and substituent effects on the reaction pathway. researchgate.net

Studies on Tautomerism and Isomer Stability

Tautomerism, the interconversion of structural isomers, is a possibility in certain substituted pyrrolidines, particularly if functional groups that can undergo proton transfer are present. For methyl 5-phenyl-pyrrolidine-3-carboxylate, while keto-enol or imine-enamine tautomerism is less likely for the core structure, the potential for such equilibria could arise from reactions or modifications of the molecule.

Computational studies are highly effective in determining the relative stabilities of different tautomers. By calculating the total energies of the optimized geometries of each tautomer, the most stable form in the gas phase or in solution can be predicted. researchgate.netrsc.org Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM). researchgate.net Studies on related heterocyclic systems like pyrazolin-5-ones have shown that the relative stability of tautomers can be significantly influenced by the solvent and intramolecular interactions. researchgate.netrsc.org Theoretical calculations have demonstrated that even small energy differences can lead to a significant population of one tautomer over another. nih.gov

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in the supramolecular chemistry, crystal packing, and biological activity of molecules. nih.govmdpi.com The phenyl group in methyl 5-phenyl-pyrrolidine-3-carboxylate can participate in π-π stacking and C-H···π interactions, while the ester group can act as a hydrogen bond acceptor.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Hirshfeld surface analysis are used to visualize and quantify these weak interactions. researchgate.netresearchgate.net These analyses can reveal the specific atoms and functional groups involved in intermolecular bonding and help to understand how molecules assemble in the solid state. researchgate.netresearchgate.net The study of these forces is essential for crystal engineering and for understanding ligand-receptor binding in a biological context. mdpi.com

Methyl 5 Phenyl Pyrrolidine 3 Carboxylate As a Building Block and Chemical Research Tool

Precursor in the Synthesis of Complex Organic Scaffolds

The intrinsic structural features of Methyl 5-phenyl-pyrrolidine-3-carboxylate make it an ideal starting point for the synthesis of more elaborate and functionally diverse organic molecules. As a polyfunctionalized chiral building block, it provides a rigid framework upon which chemists can construct complex scaffolds with high degrees of stereochemical control. nih.gov

Research has demonstrated its utility in creating substituted proline and pyrrolidinone derivatives. nih.govacs.org The pyrrolidinone framework, in particular, is a prevalent structural element in numerous biologically active compounds, including agents for treating neurological disorders and respiratory failure. acs.org The synthesis of these scaffolds often leverages the existing stereocenters of the pyrrolidine (B122466) ring to direct the stereochemical outcome of subsequent reactions. For instance, derivatives of this compound can be used in cobalt-catalyzed cyclization and cross-coupling reactions to produce structurally diverse pyrrolidinones. acs.org This approach highlights the compound's role in modularly preparing complex structures from simpler, readily available starting materials.

Table 1: Examples of Complex Scaffolds Derived from Pyrrolidine-3-Carboxylate Precursors

| Precursor Type | Synthetic Method | Resulting Scaffold | Significance |

|---|---|---|---|

| δ-amino β-ketoesters | Metal Carbenoid Chemistry | 5-substituted 3-oxo prolines | Expands utility of chiral building blocks. nih.gov |

| Alkenyl-substituted alkyl bromides | Cobalt-Catalyzed Alkene Alkylarylation | Functionalized Pyrrolidinones | Access to biologically relevant moieties. acs.org |

| (S)-O-methyl-proline derivative | Racemic Diastereoselective Approach | (±)-cis-Aniline derivatives | Intermediate for NMDA receptor antagonists. nih.gov |

Role in the Synthesis of Heterocyclic Compounds of Research Interest

The chemical reactivity of Methyl 5-phenyl-pyrrolidine-3-carboxylate allows it to serve as a key intermediate in the synthesis of a variety of other heterocyclic systems. Its structure can be strategically modified to build new rings or to be incorporated into larger, more complex heterocyclic frameworks.

One of the primary methods for synthesizing pyrrolidine rings and their derivatives is the 1,3-dipolar cycloaddition reaction, which involves an azomethine ylide and a dipolarophile. nih.govnih.gov This method is highly effective for controlling regio- and stereoselectivity. nih.gov Starting from pyrrolidine derivatives, further cyclization reactions can yield polysubstituted heterocyclic compounds. For example, a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized through the cyclization of related pyrrolidine precursors. nih.gov This demonstrates how the initial pyrrolidine ring can act as a template for constructing entirely different heterocyclic systems, such as thiazoles, which are of interest for their potential antimicrobial activities. nih.gov Furthermore, the pyrrolidine scaffold itself is a key component in the synthesis of pyrrole-based compounds through various reaction cascades, including Knorr reactions and Vilsmeier-Haack formylations on related structures. researchgate.net

Development of Chiral Auxiliaries and Ligands for Asymmetric Transformations

The chiral nature of the pyrrolidine scaffold is one of its most significant attributes in chemical synthesis. mdpi.com Chiral pyrrolidine derivatives are among the most common and effective organocatalysts, capable of promoting a wide range of chemical transformations in an enantioselective manner. mdpi.com The reduction of pyrrolidinones, which can be synthesized from pyrrolidine-3-carboxylate precursors, yields important chiral aminocatalysts used in asymmetric synthesis. acs.org

The development of these catalysts often involves modifying the pyrrolidine structure to optimize efficiency and selectivity. mdpi.com For example, bifunctional thiourea-pyrrolidines have been prepared and studied for their catalytic activity. mdpi.com The substituents on the pyrrolidine ring, such as the phenyl group in Methyl 5-phenyl-pyrrolidine-3-carboxylate, can play a crucial role in establishing the steric and electronic environment necessary to control the stereochemical outcome of a catalyzed reaction. Organocatalytic enantioselective Michael addition reactions have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, demonstrating the power of these systems in asymmetric synthesis. rsc.orgsemanticscholar.org

Probing Molecular Recognition and Interactions for Ligand Design Research

The three-dimensional and conformationally distinct structure of the pyrrolidine ring is a significant advantage in drug design and molecular recognition studies. nih.gov Unlike flat, aromatic rings, the puckered nature of the pyrrolidine scaffold allows for precise spatial orientation of substituents, which can lead to specific and high-affinity interactions with biological targets like proteins and enzymes. nih.gov

Derivatives of Methyl 5-phenyl-pyrrolidine-3-carboxylate are used to probe these interactions and inform structure-activity relationship (SAR) studies. For example, extensive SAR studies on analogues of 3-carboxy-3-phenylproline have been conducted to develop selective antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), particularly NMDA receptors. nih.gov These studies revealed that adding substituents at specific positions on the phenyl ring could confer high potency and selectivity for different NMDA receptor subtypes. nih.gov The rigid, angle-shaped structure of such ligands is crucial for their ability to fit into and interact with the binding sites of complex biological macromolecules. mdpi.com This research is vital for designing new therapeutic agents with improved selectivity and efficacy.

Applications in Material Science Research (e.g., specialized polymers, coatings, adhesives)

The application of pyrrolidine-based building blocks is expanding beyond medicinal chemistry into the realm of material science. The unique chemical properties of these compounds make them suitable for incorporation into polymers and other advanced materials. maastrichtuniversity.nl

Phenyl carboxylate moieties are known to be critical design features in certain types of polymers, such as polymer microbicides. nih.gov The carboxylic acid groups contribute to the polymer's properties, including solubility and dissociation at different pH levels, which can be crucial for their function. nih.gov While direct use of Methyl 5-phenyl-pyrrolidine-3-carboxylate in large-scale polymer production is not widely documented, its structural motifs are highly relevant. Pyrrolidone-based building blocks, derived from compounds like itaconic acid, are being explored for the development of renewable thermosets. maastrichtuniversity.nl The incorporation of a pyrrolidone moiety into a polymer backbone has been shown to influence the material's viscoelastic behavior. maastrichtuniversity.nl The phenyl group and carboxylate functionality of Methyl 5-phenyl-pyrrolidine-3-carboxylate suggest its potential as a monomer or additive for creating specialized polymers with tailored thermal and mechanical properties.

Future Research Directions and Emerging Methodologies

Exploration of Unexplored Reactivity Patterns and Functionalization Sites

While the core pyrrolidine (B122466) structure is well-established, significant opportunities remain in exploring its latent reactivity and discovering novel sites for functionalization. Current research often focuses on established reaction pathways, but the nuanced electronic and steric properties of substituted pyrrolidines like methyl 5-phenyl-pyrrolidine-3-carboxylate suggest a wealth of untapped chemical potential.

Future investigations are expected to move beyond traditional N- and C-3 functionalization. Key areas of interest include:

C-H Functionalization: Directing activation and functionalization of the typically inert C-H bonds at the C-2 and C-4 positions of the pyrrolidine ring is a major frontier. Success in this area would provide more direct routes to complex, polysubstituted pyrrolidines, bypassing the need for pre-functionalized starting materials. acs.org Recent developments in iridium-catalyzed reductive generation of azomethine ylides from amides offer a pathway to highly functionalized pyrrolidines, suggesting that similar strategies could be adapted for C-H activation. acs.org

Stereodivergent Synthesis: Developing methods to access all possible stereoisomers of a given substituted pyrrolidine is crucial for exploring structure-activity relationships in medicinal chemistry. Research into catalyst-controlled divergent synthesis, where the same starting materials can be guided to different stereochemical outcomes by tuning the catalyst and reaction conditions, is a promising avenue.

Novel Cycloaddition Strategies: The 1,3-dipolar cycloaddition is a classic method for pyrrolidine synthesis, but exploring new types of dipoles and dipolarophiles will expand the accessible chemical space. nih.govresearchgate.net For instance, the silver-catalyzed addition-elimination reaction of azomethine ylides with nitroallyl acetates allows for the construction of diverse pyrrolidine-based skeletons, showcasing the potential of novel catalytic cycles. acs.org

Research into these areas will enable the creation of pyrrolidine libraries with unprecedented structural diversity, providing new scaffolds for drug discovery and materials science.

Development of Greener and More Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methodologies. For methyl 5-phenyl-pyrrolidine-3-carboxylate and its analogs, this involves a shift away from hazardous reagents, stoichiometric waste, and energy-intensive processes.

Key strategies for greener synthesis include:

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. The directed evolution of enzymes like cytochrome P450 variants has been shown to catalyze intramolecular C-H amination to construct chiral pyrrolidines with high efficiency and enantioselectivity. acs.orgcaltech.eduacs.orgnih.gov This biocatalytic approach provides a sustainable alternative to traditional metal-catalyzed reactions. acs.orgacs.org

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the ability to integrate synthesis and purification steps, leading to higher efficiency and less waste. Coupling flow chemistry with Process Analytical Technology (PAT) allows for real-time optimization and control, further improving the sustainability of the process. americanpharmaceuticalreview.com

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times, increase yields, and support the goals of green chemistry in the synthesis of pyrrolidine derivatives. nih.gov

Eco-Friendly Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or deep eutectic solvents is a critical aspect of sustainable synthesis. researchgate.net Research has demonstrated the successful synthesis of pyrrolidone derivatives in aqueous ethanol without a catalyst, highlighting a sustainable and atom-economic approach. researchgate.net

| Parameter | Conventional Methods | Greener Alternatives |

|---|---|---|

| Catalyst | Heavy metals (e.g., Rh, Pd) | Biocatalysts (enzymes) acs.orgnih.gov, Organocatalysts |

| Solvents | Chlorinated hydrocarbons, Toluene | Water, Ethanol, Deep eutectic solvents researchgate.net |

| Reaction Conditions | High temperatures, inert atmospheres | Mild temperatures, aqueous media acs.orgresearchgate.net |

| Energy Source | Conventional heating | Microwaves nih.gov, Sonication |

| Waste Profile | Stoichiometric byproducts, metal waste | Lower E-factor, biodegradable waste |

Integration of Machine Learning and AI in Synthetic Route Design and Optimization

The complexity of synthesizing substituted pyrrolidines makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets of chemical reactions to predict novel synthetic routes, optimize reaction conditions, and accelerate the discovery process. nih.goviscientific.org

Emerging applications in this field include:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose multiple viable synthetic pathways for a target molecule like methyl 5-phenyl-pyrrolidine-3-carboxylate. researchgate.netnih.govchemrxiv.orgnih.gov These programs leverage deep learning models trained on millions of known reactions to identify strategic bond disconnections and suggest precursor molecules. researchgate.netnih.govchemrxiv.org

Reaction Outcome and Yield Prediction: ML models can predict the likely products and yields of a reaction under specific conditions, reducing the need for extensive trial-and-error experimentation. arxiv.org This is particularly valuable for complex, multi-component reactions often used in heterocyclic synthesis.

The integration of AI is shifting the paradigm of chemical synthesis from intuition-based discovery to a more data-driven, predictive science, promising to significantly shorten the development timeline for new pyrrolidine-based compounds. iscientific.orgpreprints.org

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

A deeper understanding and control of the reaction dynamics in pyrrolidine synthesis can be achieved through the use of advanced, in-situ spectroscopic techniques. These methods, often grouped under the umbrella of Process Analytical Technology (PAT), allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction. mt.comstepscience.com

Key PAT tools for monitoring heterocyclic synthesis include:

In-Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques provide real-time information on the concentration of key chemical species in the reaction mixture. americanpharmaceuticalreview.com They are non-invasive and can be used to track reaction kinetics, identify transient intermediates, and determine reaction endpoints with high precision. americanpharmaceuticalreview.com

Online High-Performance Liquid Chromatography (HPLC): Automated sampling systems can withdraw small aliquots from the reactor for immediate analysis by HPLC. This provides quantitative data on the composition of the reaction mixture over time, enabling precise process control.

Process Development Software: Integrating data from these analytical tools with sophisticated software allows for the creation of detailed process models. mt.com This facilitates a Quality by Design (QbD) approach, where the manufacturing process is designed to consistently produce a product with predefined quality attributes. nih.gov

By providing a continuous stream of data, these techniques enable chemists to move from traditional batch processing with offline analysis to more efficient, controlled, and reproducible manufacturing processes. nih.gov

Computational Design of Pyrrolidine-Based Catalysts with Enhanced Selectivity and Efficiency

The stereochemical complexity of many pyrrolidine derivatives necessitates the use of highly selective catalysts. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of new catalysts with tailored properties. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net

Future research in this area will focus on:

In Silico Catalyst Screening: High-throughput virtual screening allows for the rapid evaluation of large libraries of potential catalyst candidates. beilstein-journals.org By calculating key performance metrics like activation energies and transition state geometries, computational models can identify the most promising catalysts for experimental validation, significantly accelerating the catalyst development cycle. nih.gov

Understanding Selectivity Origins: DFT calculations can elucidate the subtle non-covalent interactions (e.g., hydrogen bonding, steric hindrance) between the catalyst, substrates, and transition states that govern stereoselectivity. nih.govnih.gov This fundamental understanding allows for the fine-tuning of catalyst structures to enhance the desired selectivity. For example, computational studies have been used to design pyrrolidine-based organocatalysts for asymmetric aldol reactions by modeling the transition state energies. abu.edu.ng

Predictive QSPR Models: Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of a catalyst with its observed activity and selectivity. abu.edu.ng These models, often built using machine learning algorithms, can then be used to predict the performance of novel, untested catalyst designs.

The synergy between computational modeling and experimental synthesis creates a powerful feedback loop, where computational predictions guide experimental work, and experimental results are used to refine and improve the predictive power of the computational models. qub.ac.uk This integrated approach is crucial for developing the next generation of highly efficient and selective catalysts for pyrrolidine synthesis. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-phenyl-pyrrolidine-3-carboxylate, and how can reaction parameters be optimized to improve yield and purity?

- Methodological Answer : A diastereoselective approach involving Michael addition and cyclization steps is commonly employed. Key parameters include:

- Temperature control (e.g., maintaining −20°C during cyclization to minimize side reactions).

- Solvent selection (polar aprotic solvents like THF enhance reaction efficiency).

- Catalyst optimization (e.g., chiral catalysts for stereochemical control).

Yield and purity are monitored via HPLC and NMR, with recrystallization used for purification .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration and confirms stereochemistry. SHELXL (for refinement) and Mercury (for visualization) are standard tools .

- NMR spectroscopy : 1H/13C NMR identifies substituent positions, with COSY and NOESY confirming spatial relationships.

- IR spectroscopy : Validates functional groups (e.g., ester carbonyl at ~1700 cm⁻¹).

Q. What are common impurities or side products in the synthesis, and how are they identified?

- Methodological Answer : Byproducts include:

- Uncyclized intermediates : Detected via LC-MS (e.g., m/z corresponding to linear precursors).

- Diastereomeric mixtures : Separated using chiral HPLC or column chromatography.

- Oxidation products : Identified via mass spectrometry (e.g., +16 Da for epoxide formation).

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of Methyl 5-phenyl-pyrrolidine-3-carboxylate?

- Methodological Answer :

- Chiral auxiliaries : Use of (R)- or (S)-proline derivatives to induce stereochemistry at the pyrrolidine ring.

- Asymmetric catalysis : Employing transition-metal catalysts (e.g., Ru-based) for enantiomeric excess >90%.

- Solvent effects : Polar solvents stabilize transition states favoring specific diastereomers .

Q. What computational and experimental methods are used to analyze the conformational flexibility of the pyrrolidine ring?

- Methodological Answer :

- Ring puckering analysis : Cremer-Pople parameters quantify deviations from planarity (e.g., amplitude Δ and phase angle θ) .

- DFT calculations : Predict energetically favored conformers (e.g., envelope vs. twist-boat).

- Dynamic NMR : Observes ring-flipping barriers at variable temperatures .

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Methodological Answer :

- Hydrogen bonding : Carboxylate groups form O–H···O bonds with adjacent molecules, stabilizing layered structures.

- π-π stacking : Aromatic phenyl groups align face-to-face (3.5–4.0 Å spacing) to enhance lattice stability.

- Mercury CSD analysis : Packing similarity calculations identify recurring motifs (e.g., herringbone vs. columnar arrangements) .

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure refinement?

- Methodological Answer :

- SHELXL refinement : Incorporates twin laws (e.g., HKLF 5 format) and partial occupancy models for disordered regions.

- High-resolution data : Synchrotron sources (λ < 1 Å) improve electron density maps.

- Validation tools : PLATON checks for missed symmetry or twinning .

Q. What strategies are used to correlate structural features with biological activity in related compounds?

- Methodological Answer :

- SAR studies : Modifying substituents (e.g., electron-withdrawing groups on the phenyl ring) to assess activity changes.

- Docking simulations : AutoDock Vina predicts binding affinities to target proteins (e.g., enzymes with hydrophobic pockets).

- Pharmacophore mapping : Identifies critical moieties (e.g., ester group for membrane permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.